molecular formula C18H15F3N6O3 B4582543 N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B4582543
M. Wt: 420.3 g/mol
InChI Key: KABRMRMZYISQAP-UHFFFAOYSA-N
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Description

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic molecule known for its unique structural features It is characterized by multiple functional groups, including a nitro group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step synthesis. Initial steps often include the formation of the pyrazole rings via condensation reactions, followed by introduction of the cyclopropyl and trifluoromethyl groups through selective substitution reactions. The carboxamide group is generally introduced in the final stages using amide coupling reagents like EDCI or HATU.

Industrial Production Methods: Industrial-scale synthesis of this compound would require optimization of these reactions to ensure high yield and purity. This might involve continuous flow chemistry or other scalable techniques to manage reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Given the presence of various electron-rich sites, the compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group adjacent to it.

  • Reduction: The nitro group can be selectively reduced to an amine under appropriate conditions using reagents like hydrogen gas over palladium or iron powder in acidic conditions.

  • Substitution: The trifluoromethyl group is particularly reactive, allowing for substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3/pyridine

  • Reduction: H2/Pd, Fe/HCl

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds

Major Products: The major products depend on the reaction pathway taken. For instance, reduction of the nitro group would yield an amine derivative of the original compound.

Scientific Research Applications

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide finds applications in various fields:

  • Chemistry: Used as a ligand in coordination chemistry to create metal complexes for catalysis.

  • Medicine: Investigated for its potential as a pharmacophore in the design of novel therapeutics, particularly as enzyme inhibitors.

  • Industry: Used in the synthesis of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound often revolves around its ability to interact with biological targets through multiple non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Compared to other pyrazole-based compounds, N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide stands out due to its trifluoromethyl and cyclopropyl substitutions, which enhance its stability and reactivity. Similar compounds include:

  • N-{4-[5-(methyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

  • N-{4-[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

These comparisons highlight how small structural changes can significantly impact the compound's properties and applications.

Properties

IUPAC Name

N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O3/c1-25-16(14(9-22-25)27(29)30)17(28)23-11-4-6-12(7-5-11)26-13(10-2-3-10)8-15(24-26)18(19,20)21/h4-10H,2-3H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABRMRMZYISQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 2
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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

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